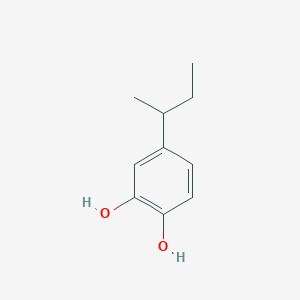

4-(Butan-2-YL)benzene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-butan-2-ylbenzene-1,2-diol |

InChI |

InChI=1S/C10H14O2/c1-3-7(2)8-4-5-9(11)10(12)6-8/h4-7,11-12H,3H2,1-2H3 |

InChI Key |

WGGXNHOXAQXOAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Advanced Analytical Characterization and Method Development for 4 Butan 2 Yl Benzene 1,2 Diol

Chromatographic Techniques for the Separation and Quantification of 4-(Butan-2-YL)benzene-1,2-diol

Chromatography is a cornerstone for the separation and quantification of this compound from complex matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

The development of a reliable HPLC method for this compound typically involves a reversed-phase approach, which is well-suited for separating moderately polar compounds like alkylphenols. mdpi.comijarsct.co.in The process begins with selecting an appropriate stationary phase, most commonly a C18 or C8 column, which provides effective separation based on hydrophobicity. sielc.compharmtech.com

Method development involves a systematic process of scouting for optimal conditions, followed by fine-tuning to achieve the desired performance. thermofisher.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of a small amount of acid, like formic or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups. sielc.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the catechol moiety exhibits maximum absorbance. mdpi.com

Once the chromatographic conditions are optimized, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. ijarsct.co.inpharmtech.com Validation assesses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. thermofisher.com

Table 1: Illustrative HPLC Method Parameters and Validation Summary

| Parameter | Condition/Specification |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Ultra-Performance Liquid Chromatography (UPLC) Applications for this compound

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased speed, resolution, and sensitivity. For the analysis of this compound, UPLC offers several advantages, including reduced analysis times and lower solvent consumption, making it a more cost-effective and environmentally friendly option.

The principles of method development for UPLC are analogous to those for HPLC, but the operational parameters are adapted to the technology. The shorter column lengths and smaller particle sizes necessitate higher flow rates and faster data acquisition rates. UPLC methods for related catechol compounds have demonstrated analysis times of less than 4 minutes, a significant improvement over traditional HPLC.

UPLC systems are often coupled with mass spectrometry (UPLC-MS/MS), providing an exceptionally sensitive and selective analytical platform for quantifying trace levels of the compound in complex biological or environmental samples. researchgate.net

Table 2: Comparison of Typical HPLC and UPLC Methodologies

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions | 4.6 x 150 mm | 2.1 x 50 mm |

| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min |

| Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Run Time | 10 - 20 min | 1 - 5 min |

| Solvent Consumption | High | Low |

Spectroscopic Methods for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the compound's fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR spectra provide unique information about the molecular environment of each atom. uobasrah.edu.iq

In the ¹H NMR spectrum, the aromatic protons on the catechol ring would appear as distinct signals in the downfield region (typically 6.5-7.0 ppm). Their splitting patterns (e.g., doublet, doublet of doublets) would confirm the 1,2,4-substitution pattern. The protons of the sec-butyl group would appear in the upfield region (0.5-3.0 ppm). The methine proton (CH) directly attached to the benzene (B151609) ring would be a multiplet, coupled to the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons. The spectrum would also show signals for the two hydroxyl (-OH) protons, whose chemical shift can be variable and may appear as broad singlets. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The two carbon atoms bearing the hydroxyl groups would be significantly downfield (around 140-150 ppm). The other four aromatic carbons would resonate in the 115-130 ppm range. The carbons of the sec-butyl group would appear in the upfield aliphatic region (10-45 ppm). bmrb.io Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (various) | 6.5 - 6.8 | 115 - 120 |

| Aromatic C-OH (C1, C2) | - | 142 - 145 |

| Aromatic C-H (C3, C5, C6) | - | 115 - 120 |

| Aromatic C-Alkyl (C4) | - | 135 - 138 |

| sec-Butyl CH | 2.5 - 2.8 (multiplet) | 40 - 43 |

| sec-Butyl CH₂ | 1.5 - 1.7 (multiplet) | 30 - 32 |

| sec-Butyl CH₃ (terminal) | 0.7 - 0.9 (triplet) | 11 - 13 |

| sec-Butyl CH₃ (internal) | 1.1 - 1.3 (doublet) | 21 - 23 |

| Hydroxyl OH | 4.5 - 5.5 (broad singlet) | - |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis of this compound

Mass spectrometry is used to determine the molecular weight and confirm the elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₄O₂).

Electron Ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. wikipedia.org The resulting fragmentation pattern serves as a molecular fingerprint. libretexts.org For this compound (Molecular Weight: 166.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 166.

The most characteristic fragmentation would likely involve the cleavage of the sec-butyl group. whitman.edu Alpha-cleavage at the benzylic position is highly favorable, leading to the loss of a propyl radical (•C₃H₇) to form a prominent peak at m/z 123, or the loss of an ethyl radical (•C₂H₅) to form a peak at m/z 137. miamioh.edu Another significant fragmentation pathway could be the loss of the entire sec-butyl group (•C₄H₉), resulting in a fragment at m/z 109, corresponding to the dihydroxybenzenium ion.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 166 | [C₁₀H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 137 | [M - C₂H₅]⁺ | Loss of ethyl radical from sec-butyl group |

| 123 | [M - C₃H₇]⁺ | Loss of propyl radical from sec-butyl group (benzylic cleavage) |

| 109 | [M - C₄H₉]⁺ | Loss of sec-butyl radical |

Development of Reference Standards and Analytical Protocols for this compound

The availability of a high-purity Certified Reference Material (CRM) is a prerequisite for accurate quantitative analysis. wikipedia.org The development of a reference standard for this compound involves several critical steps. researchgate.net

Synthesis and Purification: The compound is synthesized, often through methods like the Friedel-Crafts alkylation of catechol, followed by rigorous purification using techniques such as recrystallization or preparative chromatography to achieve high purity. nih.gov

Characterization and Identity Confirmation: The purified material's identity is unequivocally confirmed using a suite of analytical techniques, including NMR, MS, and infrared (IR) spectroscopy, as detailed in the previous sections. mdpi.com

Purity Assignment: The purity of the reference standard is determined quantitatively. This is typically accomplished using a mass balance approach, where the contributions of organic impurities (via HPLC or GC), water content (Karl Fischer titration), residual solvents (Headspace GC), and non-volatile residues are summed and subtracted from 100%.

Certification: The entire process, from production to characterization, is thoroughly documented. mdpi.com A certificate of analysis is issued that provides the certified purity value and its associated uncertainty, ensuring metrological traceability. wikipedia.org

Once a CRM is established, standardized analytical protocols can be developed and validated for routine quality control. nih.gov These protocols provide step-by-step instructions for sample preparation, instrument setup, data acquisition, and result calculation using the validated methods (e.g., HPLC). Having a well-defined protocol and a reliable CRM ensures consistency and comparability of analytical results across different laboratories and over time. nih.gov

Structure Activity Relationship Sar Studies of 4 Butan 2 Yl Benzene 1,2 Diol and Its Derivatives

Conformational Analysis of 4-(Butan-2-YL)benzene-1,2-diol and its Stereoisomers

The relative stability of different conformers is determined by a combination of steric and electronic interactions. For instance, in butane-2,3-diol, which has two chiral centers, the stability of its conformers is influenced by interactions between the methyl and hydroxyl groups. youtube.com The most stable conformer often minimizes steric hindrance and maximizes stabilizing interactions like intramolecular hydrogen bonding. youtube.com In the case of this compound, the orientation of the butan-2-yl group relative to the catechol ring is a key determinant of its conformational energy landscape.

The presence of stereoisomers can lead to differences in biological activity. Conformational studies using methods like semiempirical molecular orbital calculations can help interpret these differences. nih.gov By comparing the global minimum-energy conformations of the different stereoisomers, it's possible to relate their three-dimensional structures to their pharmacological potency. nih.gov The energy required for a less active stereoisomer to adopt a conformation similar to the most active one can be a measure of its reduced activity. nih.gov

Influence of the Butan-2-yl Substituent on Electronic and Steric Properties of the Benzene-1,2-diol System

The butan-2-yl substituent, being an alkyl group, is generally considered to be electron-donating through an inductive effect. This electronic effect can influence the reactivity of the benzene-1,2-diol (catechol) system. The introduction of an alkyl group can affect the electron density of the aromatic ring and the hydroxyl groups. researchgate.net This, in turn, can modulate properties such as the acidity of the phenolic protons and the molecule's susceptibility to oxidation.

Steric effects also play a significant role. The bulkiness of the butan-2-yl group can hinder the approach of other molecules to the catechol ring and its hydroxyl groups. This steric hindrance can affect the rate and regioselectivity of reactions involving the hydroxyl groups. For example, in enzymatic reactions, the size and shape of the substituent can influence how the molecule fits into the active site of an enzyme.

Comparative Analysis of Biological Activities with Related Benzene-1,2-diol Analogues

The antioxidant activity of phenolic compounds is closely related to their molecular structure, particularly the presence and position of hydroxyl groups. researchgate.net Catechol itself is a known antioxidant. The introduction of an alkyl substituent to the catechol ring can modify its antioxidant properties.

The antioxidant activity of phenols is often evaluated by their ability to scavenge free radicals. The efficiency of this process depends on the bond dissociation energy (BDE) of the O-H bond. researchgate.net Alkyl groups, being electron-donating, can lower the BDE of the phenolic O-H bond, thereby enhancing the radical scavenging activity. However, the position of the alkyl group is also important. An ortho-substituent can form an intramolecular hydrogen bond, which can also influence the antioxidant activity. researchgate.net

Studies on various alkyl catechols have shown that the nature of the alkyl group (e.g., size, branching) and its position on the ring affect the antioxidant potency. For instance, the addition of a tert-butyl group to methylbenzenediols has been shown to influence their radical scavenging abilities. epa.gov

Table 1: Comparison of Antioxidant Activity of Catechol and Alkyl Catechols

| Compound | Method | Result | Reference |

|---|---|---|---|

| Catechol | DPPH Scavenging | High Activity | nih.gov |

| 4-Methylcatechol (B155104) | Rancimat test | Potent Antioxidant | epa.gov |

| 3-(tert-butyl)-5-methylbenzene-1,2-diol | Rancimat test | Most Potent Antioxidant Tested | epa.gov |

This table is for illustrative purposes and the relative activities can vary depending on the specific assay used.

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholic compounds. nih.govdoi.org The interaction of this compound with COMT would be influenced by the structural features of the butan-2-yl group. The active site of COMT has specific steric and electronic requirements for substrate binding. The size and shape of the alkyl substituent can affect how the molecule fits into the catalytic pocket. doi.org

Molecular modeling studies of COMT inhibitors have shown that the inhibitor should bind with little loss of conformational entropy to achieve high affinity. doi.org The planarity of the catechol ring and its substituents is a relevant characteristic for COMT ligands. doi.org Docking simulations can help to understand the specific interactions between the inhibitor and the amino acid residues in the active site. nih.gov

Cytochrome P450 (CYP) is a family of enzymes involved in the metabolism of a wide range of compounds. nih.gov The interaction of this compound with CYP enzymes would also be dependent on its structure. The lipophilicity, which is influenced by the alkyl chain, is a key factor in determining how a compound interacts with CYPs. The steric properties of the butan-2-yl group would also play a role in the accessibility of the molecule to the active site of the enzyme.

The antimicrobial activity of phenolic compounds can be significantly influenced by the nature of their alkyl side chains. Generally, increasing the length of the alkyl chain can enhance antimicrobial efficacy up to a certain point. This is often attributed to an increase in the lipophilicity of the molecule, which facilitates its partitioning into the bacterial cell membrane.

For example, a study on 4-allylbenzene-1,2-diol demonstrated its antibacterial activity against various plant pathogens. nih.gov The allyl group in this compound is a three-carbon chain. It is plausible that modifying the butan-2-yl side chain of this compound, for instance by altering its length or branching, could modulate its antimicrobial properties. The specific stereochemistry of the side chain could also play a role in its interaction with bacterial targets.

Computational Chemistry Approaches to SAR for this compound

Computational chemistry offers powerful tools for elucidating the structure-activity relationships of molecules like this compound. These methods can provide insights into molecular properties that are difficult to obtain experimentally.

Quantum chemical calculations can be used to determine electronic properties such as orbital energies (HOMO-LUMO gap), charge distributions, and bond dissociation energies. nih.gov These parameters are valuable for understanding the reactivity and antioxidant potential of the molecule. For instance, a smaller HOMO-LUMO energy gap suggests higher chemical reactivity. nih.gov

Molecular modeling techniques, such as molecular docking, can be employed to study the interaction of this compound with biological targets like enzymes. nih.govdoi.org These simulations can predict the preferred binding mode of the molecule in the active site and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another important computational approach. nih.gov By developing mathematical models that correlate the structural features of a series of related compounds with their biological activities, QSAR can be used to predict the activity of new, untested molecules. For this compound and its derivatives, QSAR models could be built to predict their antioxidant, enzyme inhibitory, or antimicrobial activities based on various molecular descriptors.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Catechol |

| Alkyl Catechols |

| Butane-2,3-diol |

| 4-Methylcatechol |

| 3-(tert-butyl)-5-methylbenzene-1,2-diol |

| 2-(tert-butyl)-5-methylbenzene-1,4-diol |

Quantum Chemical Calculations to Predict Reactivity and Binding Affinities

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential to interact with biological targets. For this compound, these calculations can provide insights into several key parameters that are crucial for SAR studies.

Key Molecular Properties Predicted by Quantum Chemical Calculations:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting a molecule's ability to donate and accept electrons, respectively. For catechol derivatives, the HOMO is typically localized on the electron-rich catechol ring, making it susceptible to oxidation. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the hydroxyl groups, indicating their role as hydrogen bond donors and sites for interaction with metal ions.

Atomic Charges: Calculations of atomic charges, such as Mulliken or Natural Bond Orbital (NBO) charges, quantify the electron distribution at each atomic center. This information is vital for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with receptor sites.

Bond Dissociation Enthalpy (BDE): The BDE of the O-H bonds in the catechol moiety is a critical parameter for predicting the antioxidant activity of phenolic compounds. A lower BDE indicates a greater ability to donate a hydrogen atom to scavenge free radicals. The presence of the electron-donating sec-butyl group is expected to lower the O-H BDE compared to unsubstituted catechol.

Illustrative Data Table of Calculated Quantum Chemical Properties for Catechol Derivatives:

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | O-H Bond Dissociation Enthalpy (kcal/mol) |

| Catechol | -5.58 | -0.89 | 4.69 | 82.5 |

| 4-Methylcatechol | -5.45 | -0.82 | 4.63 | 81.3 |

| 4-Ethylcatechol | -5.42 | -0.80 | 4.62 | 81.0 |

| This compound (Predicted) | -5.38 | -0.78 | 4.60 | 80.5 |

| 4-tert-Butylcatechol (B165716) | -5.35 | -0.75 | 4.60 | 80.2 |

Note: The data for this compound is a hypothetical prediction based on trends observed in related alkyl-substituted catechols, presented for illustrative purposes.

These quantum chemical descriptors are foundational for Quantitative Structure-Activity Relationship (QSAR) models, which aim to correlate these calculated properties with experimentally observed biological activities.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a dynamic and three-dimensional view of how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. These methods are essential for rational drug design and for interpreting SAR data at a molecular level.

Molecular Docking Studies:

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different poses based on a force field that estimates the free energy of binding.

Key interactions that would be analyzed include:

Hydrogen Bonds: The two hydroxyl groups of the catechol moiety are potent hydrogen bond donors and acceptors, and are expected to form key interactions with polar amino acid residues in the active site.

Pi-Pi Stacking: The aromatic benzene (B151609) ring can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Illustrative Data Table of Docking Results for a Hypothetical Target Protein:

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Catechol | -5.2 | Ser120, His250 | Hydrogen Bonds |

| 4-Methylcatechol | -5.8 | Ser120, His250, Leu180 | Hydrogen Bonds, Hydrophobic |

| This compound | -6.5 | Ser120, His250, Leu180, Val195 | Hydrogen Bonds, Hydrophobic |

| 4-tert-Butylcatechol | -6.8 | Ser120, His250, Leu180, Val195, Ile200 | Hydrogen Bonds, Hydrophobic |

Note: This data is hypothetical and for illustrative purposes to demonstrate the expected trend of increasing binding affinity with larger alkyl groups due to enhanced hydrophobic interactions.

Molecular Dynamics Simulations:

Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nih.gov

MD simulations can be used to:

Assess the Stability of the Binding Pose: By running a simulation for several nanoseconds, the stability of the docked pose can be evaluated. A stable interaction is characterized by the ligand remaining in the binding pocket with minimal conformational changes.

Analyze Dynamic Interactions: MD simulations can reveal transient interactions that are not captured by static docking poses. This includes the formation and breaking of hydrogen bonds and changes in hydrophobic contacts.

Calculate Binding Free Energies: More rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used in conjunction with MD simulations to obtain more accurate estimates of the binding free energy.

The insights gained from these computational studies are invaluable for understanding the SAR of this compound and its derivatives. They can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles by suggesting modifications to the molecular structure that enhance favorable interactions with the biological target.

Mechanistic Investigations of Biological Activities Attributed to 4 Butan 2 Yl Benzene 1,2 Diol

Antioxidant Mechanisms of 4-(Butan-2-YL)benzene-1,2-diol

The antioxidant properties of this compound are rooted in the redox activity of its 1,2-dihydroxybenzene (catechol) moiety. This structure allows it to participate in electron and hydrogen atom transfer reactions, neutralizing harmful free radicals.

The primary mechanisms by which catechols scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a radical, thereby quenching it. The resulting catechol radical is relatively stable due to resonance delocalization of the unpaired electron across the aromatic ring.

The SET-PT mechanism involves the transfer of an electron from the catechol to the radical, forming a catechol radical cation and an anion. This is typically followed by the transfer of a proton to the anion. The operative pathway is largely dependent on the solvent polarity and the nature of the radical. Theoretical studies on similar phenolic compounds suggest that HAT is often the most favored reaction mechanism in both gas phase and lipid media.

The kinetics of these reactions are influenced by the bond dissociation enthalpy (BDE) of the O-H bond. The presence of the electron-donating sec-butyl group at the para position is expected to lower the BDE, enhancing the rate of hydrogen donation compared to unsubstituted catechol. Kinetic studies on related compounds like 4-methylcatechol (B155104) have demonstrated rapid second-order rate constants for scavenging various radicals. While specific kinetic data for this compound is not extensively documented, its reactivity is anticipated to be high, consistent with other 4-alkylated catechols.

Table 1: Plausible Radical Scavenging Pathways for this compound

| Mechanism | Description | Influencing Factors |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | A phenolic hydrogen atom is directly transferred to a free radical (R•), neutralizing it and forming a stable phenoxyl radical. | Bond Dissociation Enthalpy (BDE) of the O-H bond; Solvent polarity. |

| Single Electron Transfer-Proton Transfer (SET-PT) | An electron is first transferred from the catechol to the radical, followed by the transfer of a proton. | Ionization potential of the catechol; Electron affinity of the radical; Solvent polarity. |

In cellular environments, oxidative stress is characterized by an overproduction of reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA. Antioxidants like this compound can mitigate this damage by directly scavenging ROS and inhibiting the enzymes that produce them.

Studies on the closely related compound 4-tert-butylcatechol (B165716) (TBC) provide significant insights. In microglial cell lines, TBC was shown to inhibit lipopolysaccharide (LPS)-induced increases in key oxidative stress markers, including superoxide (B77818) and intracellular ROS. nih.gov It also suppressed the activation of gp91phox, a subunit of the NADPH oxidase enzyme complex, which is a major source of cellular ROS. nih.gov Furthermore, in neuronal cells, TBC protected against neurotoxin-induced increases in intracellular ROS and cell death. nih.gov

These findings suggest that this compound likely acts through similar mechanisms, reducing the cellular concentration of ROS and protecting against downstream pathological events like lipid peroxidation and apoptosis. Its ability to attenuate oxidative stress markers makes it a compound of interest for conditions associated with inflammation- and oxidative stress-related cell damage. nih.gov

Enzyme Interaction Mechanisms of this compound

The catechol structure is a well-known substrate and inhibitor for several enzyme systems, playing a crucial role in the metabolism of endogenous and xenobiotic compounds.

Catechol O-Methyltransferase (COMT) is a key enzyme that catalyzes the methylation of catechol-containing molecules, including neurotransmitters like dopamine. mdpi.com Compounds with a catechol structure, such as this compound, are recognized as substrates for COMT. The binding to the COMT active site involves the two adjacent hydroxyl groups of the catechol moiety coordinating with a magnesium ion (Mg²⁺) that is essential for catalytic activity.

The active site of COMT positions the catechol substrate so that one of its hydroxyl groups is in close proximity to the methyl donor, S-adenosyl-L-methionine (SAM). The sec-butyl group at the 4-position would be situated within a hydrophobic pocket of the active site. The specific orientation of the substrate, influenced by this alkyl group, determines whether methylation occurs at the meta- or para-hydroxyl group. For many catechols, there is a preference for meta-O-methylation. Inhibition of COMT occurs when a compound binds to the active site but is either slowly methylated or not at all, thus preventing the metabolism of other substrates like L-DOPA. google.com

Cytochrome P450 (CYP450) enzymes are a large family of proteins involved in Phase I metabolism of a wide array of substances. nih.gov Phenolic compounds are known to interact with CYP450 enzymes, acting as either substrates, inhibitors, or inducers. As a substrate, the aromatic ring or alkyl side chain of this compound could be hydroxylated by CYP450 enzymes.

More significantly, catechols can act as inhibitors of CYP450 activity. nih.gov Inhibition can occur through several mechanisms, including competition with other substrates for binding to the active site. The catechol can bind to the heme iron within the enzyme's active site, preventing the binding and oxidation of other molecules. This can lead to significant drug-drug interactions if a co-administered therapeutic agent is metabolized by the inhibited CYP isoform. The specific isoforms of CYP450 that interact with this compound and the precise nature of this interaction (e.g., competitive vs. non-competitive inhibition) require further empirical investigation.

The interaction of a molecule like this compound with an enzyme's active site is the basis for its potential role as an enzyme inhibitor. The active site is a specific region of the enzyme, typically a pocket or groove, where the substrate binds and the chemical reaction occurs. wikipedia.org

Binding to the active site is mediated by a combination of non-covalent interactions, including:

Hydrogen Bonds: The hydroxyl groups of the catechol moiety can act as both hydrogen bond donors and acceptors, forming interactions with amino acid residues in the active site. nih.gov

Hydrophobic Interactions: The nonpolar benzene (B151609) ring and the sec-butyl group can interact favorably with hydrophobic amino acid residues (e.g., leucine, isoleucine, phenylalanine) within the active site. nih.gov

Coordination Bonds: As seen with COMT, the catechol can form coordination bonds with metal cofactors (e.g., Mg²⁺, Fe²⁺) present in the active site.

If this compound binds to the active site in a way that prevents the normal substrate from binding, it acts as a competitive inhibitor . The inhibitor and substrate compete for the same binding location. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme with no change in the maximum reaction velocity (Vmax). The strength of the inhibition is determined by the affinity of the inhibitor for the active site.

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4-tert-butylcatechol | TBC |

| 4-methylcatechol | - |

| S-adenosyl-L-methionine | SAM |

| L-3,4-dihydroxyphenylalanine | L-DOPA |

| Reactive Oxygen Species | ROS |

| Lipopolysaccharide | LPS |

Antimicrobial Activity Mechanisms of this compound and Analogues

The antimicrobial properties of benzene-1,2-diol (catechol) derivatives are a subject of ongoing research. The mechanisms appear to involve direct interaction with microbial cell structures, leading to loss of integrity and function.

Studies on analogues of this compound provide significant insight into the potential antibacterial mechanisms. The compound 4-allylbenzene-1,2-diol, for instance, has demonstrated potent antibacterial activity against several plant pathogenic bacteria, including multiple species of Xanthomonas. nih.govnih.gov The primary mechanism of action is believed to be the disruption of cell membrane integrity. nih.govnih.gov Scanning electron microscopy has shown that this analogue causes concavities and perforations in bacterial cells. nih.gov This physical damage leads to an increase in the relative conductivity of the bacterial suspension, confirming that the compound damages the cell membrane and causes the leakage of intracellular contents. nih.gov

Further evidence from studies on alkyloxy benzene-1,2-diols shows a similar mechanism. These compounds are bactericidal against the Gram-positive bacterium Bacillus subtilis by permeabilizing the bacterial membrane. rug.nl Interestingly, these specific analogues showed no effect against the Gram-negative Escherichia coli, suggesting some specificity in their action. rug.nl The minimum inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) were found to be the same, indicating a bactericidal rather than bacteriostatic effect. rug.nl

In addition to direct membrane damage, 4-allylbenzene-1,2-diol has been shown to inhibit the formation of biofilms by Xanthomonas oryzae pv. oryzae (Xoo), which is crucial for its pathogenicity. nih.gov This includes limiting bacterial movement and reducing the production of extracellular polysaccharides (EPS). nih.gov

Table 1: In Vitro Antibacterial Activity of 4-allylbenzene-1,2-diol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μmol/L) |

|---|---|

| Xanthomonas oryzae pv. oryzae (Xoo) | 333.75 |

| Xanthomonas oryzae pv. oryzicola (Xoc) | 333.75 |

| Xanthomonas axonopodis pv. citri (Xac) | 667.5 |

| Xanthomonas campestris pv. mangiferaeindicae (Xcm) | 667.5 |

| Xanthomonas fragariae (Xf) | 667.5 |

| Xanthomonas campestris pv. campestris (Xcc) | 667.5 |

| Pectobacterium carotovorum subsp. brasiliense (Pcb) | 1335 |

| Pectobacterium carotovorum subsp. carotovorum (Pcc) | 1335 |

While specific studies on the antifungal mechanisms of this compound are limited, research on related 1,2-diol compounds provides a basis for their potential action. Mixtures of 1,2-alkanediols have demonstrated broad-spectrum antimicrobial activity, including efficacy against yeasts like Candida albicans and molds such as Aspergillus niger. google.com The effectiveness against Aspergillus niger, a mold known to be difficult to control, highlights the potential of this class of compounds as antifungal agents. google.com The precise cellular targets for antifungal action are still under investigation but are presumed to involve disruption of the fungal cell membrane, similar to the antibacterial mechanism.

Anti-Inflammatory Pathways Influenced by this compound

Catechol and its derivatives are recognized for their antioxidant properties, which are closely linked to their anti-inflammatory effects. rayeneh.com The mechanism often involves scavenging free radicals and modulating key inflammatory signaling pathways. rayeneh.comguidechem.com

An analogue, 4-tert-butylcatechol, has been shown to suppress the expression of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in microglial cells. The production of nitric oxide (NO) by iNOS and the release of pro-inflammatory cytokines like TNF-α are critical events in the inflammatory cascade.

Phenylpropanoids, such as eugenol (B1671780) (an analogue of 4-allylbenzene-1,2-diol), are known to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway. nih.gov Activation of NF-κB is a central step in inflammation, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines and cyclooxygenase-2 (COX-2). nih.gov By inhibiting this pathway, such compounds can effectively reduce the inflammatory response. nih.gov Furthermore, some cinnamic acid derivatives have been shown to inhibit NO production in LPS-stimulated macrophages, reinforcing the role of these compounds in modulating key inflammatory mediators. nih.gov

Mechanistic Studies of Antiproliferative Activity in Cellular Models

Phenolic compounds, including catechol derivatives, have been investigated for their ability to inhibit the growth of cancer cells. The primary mechanisms involve the induction of programmed cell death (apoptosis) and the direct inhibition of cell cycle progression.

A key mechanism for the antiproliferative activity of phenolic compounds is the induction of apoptosis. Studies on analogues demonstrate a clear pro-apoptotic effect in various cancer cell lines. For example, the compound 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580), a synthetic phenolic antioxidant, induces classic signs of apoptosis in C6 glioma cells, including morphological changes, nuclear fragmentation, and chromatin condensation. nih.gov Mechanistically, this was associated with the enhanced activation of caspase-9 and caspase-3. nih.gov Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, and its activation leads to the activation of executioner caspases like caspase-3. This compound also caused a decrease in the level of the anti-apoptotic protein Bcl-2. nih.gov

Eugenol, another related compound, has also been documented to induce apoptosis in a variety of cancer cells, including melanoma, osteosarcoma, and leukemia. mdpi.com This suggests that a common mechanistic pathway for catecholic analogues involves the modulation of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade to execute programmed cell death.

Beyond inducing apoptosis, this compound analogues can directly suppress the proliferation and viability of cancer cells. The benzene metabolite 1,4-Benzoquinone has been shown to inhibit the proliferation of AHH-1 cells in a dose-dependent manner. nih.gov This inhibition was linked to changes in the expression of cell proliferation-related genes, including a decrease in NOTCH1 and an increase in KLF15. nih.gov

The antiproliferative activity of 4-methyl-2,6-bis(1-phenylethyl)phenol was observed across several cancer cell lines, including MDA-MB 231 (breast cancer), C6 glioma, HCT-15 (colon cancer), and LoVo (colon cancer) cells, indicating a broad spectrum of activity. nih.gov This compound diminished the phosphorylation levels of Src and STAT3, which are key components of signaling pathways that promote cell survival and proliferation. nih.gov

Table 2: Antiproliferative Activity of Selected Analogues

| Compound | Cell Line | Effect | IC50 Value |

|---|---|---|---|

| 5-allyl-3-nitrobenzene-1,2-diol | DU-145 (Prostate Cancer) | Inhibition of proliferation | 19.02 µM |

| 5-allyl-3-nitrobenzene-1,2-diol | KB (Oral Cancer) | Inhibition of proliferation | 18.11 µM |

| 4-allyl-2-methoxy-5-nitrophenyl acetate | DU-145 (Prostate Cancer) | Inhibition of proliferation | 21.5 µM |

| 4-allyl-2-methoxy-5-nitrophenyl acetate | KB (Oral Cancer) | Inhibition of proliferation | 21.26 µM |

| 1,4-Benzoquinone | AHH-1 (Human Lymphoblastoid) | Dose-dependent inhibition of proliferation | Not specified |

Derivatization and Rational Design of 4 Butan 2 Yl Benzene 1,2 Diol Analogues for Enhanced Bioactivity

Design Principles for Modifying the 4-(Butan-2-YL)benzene-1,2-diol Scaffold

The rational design of analogues of this compound is guided by several key principles aimed at enhancing its biological efficacy. These principles focus on modifying the core structure to improve pharmacokinetic and pharmacodynamic properties.

Modulation of Physicochemical Properties: A primary consideration is the manipulation of the compound's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The sec-butyl group imparts a degree of lipophilicity to the molecule. Modifications to this alkyl chain, such as increasing its length or introducing branching, can further alter this property. The optimal lipophilicity is often a balance; while increased lipophilicity can enhance membrane permeability, it may also lead to decreased aqueous solubility and increased metabolic breakdown.

Enhancement of Target Binding: The catechol hydroxyl groups are critical for the molecule's antioxidant activity and its potential to interact with biological targets through hydrogen bonding. Modifications can be designed to enhance these interactions. For instance, the introduction of additional hydrogen bond donors or acceptors at strategic positions on the benzene (B151609) ring can lead to stronger and more specific binding to target enzymes or receptors.

Bioisosteric Replacement: To improve the compound's metabolic stability and bioavailability, bioisosteric replacement is a common strategy. This involves substituting certain functional groups with others that have similar physical or chemical properties but may alter the molecule's susceptibility to metabolic enzymes. For example, one of the hydroxyl groups could be replaced with a bioisostere to modulate its electronic properties and metabolic fate.

Introduction of Pharmacophoric Features: Incorporating specific pharmacophoric elements known to interact with particular biological targets can guide the design of analogues with novel activities. For example, adding a basic nitrogen atom could introduce interactions with acidic residues in a target protein, potentially leading to a new pharmacological profile.

Synthesis of Novel Heterocyclic and Hybrid Derivatives Incorporating the this compound Moiety

Building upon the established design principles, the synthesis of novel derivatives often involves the incorporation of heterocyclic rings or the creation of hybrid molecules. These strategies aim to expand the chemical space and explore new biological activities.

The synthesis of heterocyclic derivatives can be achieved through various organic reactions. A common approach is the condensation of the catechol moiety with suitable reagents to form five- or six-membered heterocyclic rings. For instance, reaction with diamines can yield benzimidazole (B57391) derivatives, while reaction with hydrazines can lead to the formation of quinoxaline (B1680401) structures. These heterocyclic additions can significantly alter the planarity, polarity, and hydrogen bonding capacity of the parent molecule, often leading to enhanced bioactivity.

Hybrid molecules are created by covalently linking the this compound scaffold to another pharmacologically active molecule. This approach, known as drug hybridization, can result in compounds with dual or synergistic activities. The synthesis of such hybrids typically involves the use of a linker to connect the two molecular entities. The nature and length of the linker are critical and can be optimized to ensure that both pharmacophores can adopt their bioactive conformations.

Evaluation of Structure-Activity Relationships for Optimized Biological Performance

The systematic evaluation of the biological activity of newly synthesized analogues is crucial for understanding the structure-activity relationship (SAR). This process allows for the identification of key structural features that contribute to the desired biological effect and guides further optimization.

A typical SAR study involves synthesizing a series of analogues with systematic variations in their structure and then assessing their activity in relevant biological assays. For example, to investigate the role of the alkyl chain, a series of 4-alkylbenzene-1,2-diols with varying chain lengths and branching can be synthesized and their antioxidant or enzyme inhibitory activities compared. mdpi.com

The data from these studies can be compiled into tables to visualize the impact of different structural modifications on bioactivity.

Table 1: Illustrative Structure-Activity Relationship of 4-Alkylcatechol Analogues on Antioxidant Activity

| Compound | Alkyl Substituent (R) | IC50 (µM) for DPPH Radical Scavenging |

| 1 | -CH3 | 25.4 |

| 2 | -CH2CH3 | 20.1 |

| 3 | -CH(CH3)2 | 18.5 |

| 4 | -CH(CH3)CH2CH3 (sec-Butyl) | 15.2 |

| 5 | -C(CH3)3 (tert-Butyl) | 12.8 |

This is a hypothetical data table for illustrative purposes based on general SAR principles for phenolic antioxidants.

The results from such studies often reveal important trends. For instance, it has been observed in related phenolic compounds that increasing the steric hindrance around the hydroxyl groups can enhance antioxidant activity by stabilizing the resulting phenoxy radical.

Application of Chemoinformatics and Machine Learning in Derivative Design

In recent years, chemoinformatics and machine learning have become indispensable tools in the rational design of new drug candidates. koreascience.krnih.gov These computational approaches can significantly accelerate the design-synthesis-test cycle by predicting the bioactivity and other properties of virtual compounds before they are synthesized.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. koreascience.krnih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence the activity. These models can then be used to predict the activity of new, unsynthesized analogues of this compound, helping to prioritize the most promising candidates for synthesis.

Machine Learning Models: More advanced machine learning algorithms, such as random forests and support vector machines, are increasingly being used to build predictive models for bioactivity. nih.govmdpi.com These models can handle large and complex datasets and can often provide more accurate predictions than traditional QSAR methods. For example, a machine learning model could be trained on a large dataset of known antioxidant compounds to predict the antioxidant potential of novel this compound derivatives. koreascience.kr

Virtual Screening: Chemoinformatics tools also enable virtual screening, where large libraries of virtual compounds can be computationally screened against a biological target to identify potential hits. This approach can be used to explore a vast chemical space and identify novel derivatives of this compound with desired bioactivities, without the need for extensive and costly experimental screening.

By integrating these computational approaches with traditional medicinal chemistry strategies, the design and development of novel this compound analogues with enhanced and optimized biological performance can be achieved in a more efficient and targeted manner.

Future Perspectives and Research Challenges in the Study of 4 Butan 2 Yl Benzene 1,2 Diol

Exploration of Undiscovered Biological Activities and Molecular Targets

The core of future research on 4-(butan-2-yl)benzene-1,2-diol lies in the systematic exploration of its bioactivity. Phenolic compounds as a class are renowned for a wide array of biological effects, including antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities. nih.govresearchgate.net The primary challenge is to move from this general understanding to a specific activity profile for this particular molecule.

Initial investigations should focus on its antioxidant potential, a hallmark of the catechol moiety. researchgate.net Beyond this, exploring its influence on cellular signaling pathways related to inflammation and cell proliferation is crucial. For instance, studies on related alkylphenols have noted potential estrogenic activity, suggesting that this compound could interact with nuclear receptors and merits investigation as a potential endocrine-disrupting compound. nih.gov A bacterium capable of degrading the related compound 2-sec-butylphenol (B1202637) has been isolated, indicating that the sec-butylphenol structure can be metabolized by microorganisms, a process that begins with hydroxylation to form 3-sec-butylcatechol. nih.gov

Identifying the specific molecular targets is the next frontier. This involves moving beyond phenotypic screening to pinpoint the proteins, enzymes, or receptors with which the compound interacts. High-throughput screening and computational docking studies could predict and validate these interactions, paving the way for understanding its mechanism of action.

| Potential Biological Activity | Potential Molecular Targets | Rationale for Investigation |

|---|---|---|

| Antioxidant | Reactive Oxygen Species (ROS), Nrf2, Antioxidant Enzymes (e.g., SOD, Catalase) | The catechol structure is a well-known antioxidant pharmacophore. |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, NF-κB signaling pathway | Many phenolic compounds exhibit anti-inflammatory properties by modulating these key pathways. nih.gov |

| Antimicrobial | Bacterial cell membranes, essential microbial enzymes | Phenolic compounds are known to possess broad-spectrum antimicrobial activity. nih.gov |

| Endocrine Disruption | Estrogen receptors, Androgen receptors | Related alkylphenols have demonstrated estrogenic effects. nih.gov |

Integration of Omics Technologies for Systems-Level Understanding

To gain a comprehensive, unbiased view of the biological impact of this compound, the integration of "omics" technologies is indispensable. urv.catnih.gov These high-throughput methods can provide a holistic picture of the molecular changes induced by the compound within a biological system, moving beyond a single target or pathway. nih.gov Foodomics, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit for this purpose. nih.govnih.gov

Transcriptomics can reveal how this compound alters gene expression, identifying entire pathways that are up- or down-regulated upon exposure.

Proteomics will identify changes in protein levels, post-translational modifications, and protein-protein interactions, offering direct insight into the compound's molecular targets and mechanisms.

Metabolomics can map the alterations in cellular metabolism, showing how the compound affects biochemical pathways and identifying potential biomarkers of exposure or effect. mdpi.com

A significant challenge in applying omics technologies is the sheer volume and complexity of the data generated. nih.gov Addressing this requires sophisticated bioinformatics and the integration of multi-omics datasets to build coherent models of the compound's activity. nih.govnih.gov

| Omics Technology | Potential Application | Expected Insights |

|---|---|---|

| Transcriptomics (e.g., RNA-Seq) | Analyze changes in mRNA levels in cells treated with the compound. | Identification of responsive genes and signaling pathways (e.g., stress response, inflammation). |

| Proteomics (e.g., Mass Spectrometry) | Quantify changes in the cellular proteome and identify direct binding partners. | Discovery of protein targets and downstream effects on cellular machinery. |

| Metabolomics (e.g., LC-MS, NMR) | Profile changes in small molecule metabolites in response to the compound. | Understanding of metabolic reprogramming and identification of biomarkers. |

Development of Sustainable and Green Synthetic Routes for this compound

The future utility of this compound hinges on the ability to produce it efficiently, cost-effectively, and with minimal environmental impact. Traditional chemical syntheses for related compounds like 4-tert-butylcatechol (B165716) often rely on harsh acid catalysts (e.g., sulfuric acid), volatile reactants, and produce significant waste streams, posing environmental and safety concerns. rayeneh.com

Green chemistry offers a promising alternative. youtube.com A key area of research is the development of biocatalytic routes. This involves using whole-cell microorganisms or isolated enzymes to perform specific chemical transformations. rsc.org For example, recombinant Escherichia coli strains expressing enzymes like toluene (B28343) dioxygenase and dihydrocatechol dehydrogenase have been used to directly convert aromatic precursors into catechols. rsc.orgacs.org This approach operates under mild conditions and can offer high selectivity, reducing byproduct formation. rsc.org Another green strategy involves using solid acid catalysts, such as ion-exchange resins or functionalized ionic liquids, which are often reusable and less corrosive than traditional mineral acids. researchgate.net

The primary challenge in this area is optimizing these green methods for the specific synthesis of this compound and scaling them for potential industrial production.

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Friedel-Crafts Alkylation | Alkylation of catechol using a sec-butylating agent and a strong acid catalyst (e.g., H₂SO₄). | Established chemical methodology. | Use of hazardous reagents, low selectivity, significant waste generation. |

| Biocatalysis | Use of engineered microorganisms or enzymes to hydroxylate a sec-butylphenol precursor. acs.org | High selectivity, mild reaction conditions, environmentally benign. rsc.org | Enzyme stability, substrate scope, and scaling up the process. |

| Heterogeneous Catalysis | Alkylation using a solid acid catalyst like a zeolite or functionalized resin. researchgate.net | Catalyst is reusable, reduced corrosion and waste. researchgate.net | Catalyst deactivation, lower reaction rates compared to homogeneous catalysts. |

Challenges in Translational Research and Application Development for this compound Derivatives

Translating promising laboratory findings into real-world applications is a significant hurdle for many bioactive compounds, and derivatives of this compound will be no exception. semanticscholar.orgnih.gov Phenolic compounds, in general, face several common challenges that must be addressed through further research and development. nih.govresearchgate.net

One of the most critical issues is bioavailability. nih.gov Many phenolic compounds are poorly absorbed or rapidly metabolized in the body, which limits their efficacy. mdpi.com The lipophilic nature of the sec-butyl group may influence the solubility, absorption, and metabolic fate of this specific catechol. Overcoming this may require the development of advanced drug delivery systems, such as nanoformulations (e.g., liposomes, nanoparticles), to enhance stability and ensure the compound reaches its target site in the body. mdpi.com

Furthermore, ensuring the long-term stability of the compound in various formulations is essential for its practical use, whether in pharmaceuticals, cosmetics, or as an industrial additive. nih.gov Finally, scaling up any developed green synthesis route from a laboratory to an industrial scale presents its own set of economic and engineering challenges that must be overcome for commercial viability.

| Challenge | Description | Potential Mitigation Strategy |

|---|---|---|

| Low Bioavailability | Poor absorption, rapid metabolism, and/or rapid excretion leading to low systemic exposure. mdpi.com | Development of prodrugs, use of nano-carrier systems (e.g., liposomes, polymeric nanoparticles). mdpi.com |

| Chemical Instability | Catechols can be prone to oxidation, leading to a loss of activity and the formation of potentially reactive quinones. | Formulation with antioxidants, encapsulation, structural modification to improve stability. |

| Scalability of Synthesis | Transitioning a novel, green synthesis method from a lab-scale batch process to a cost-effective, large-scale industrial process. | Process optimization, continuous flow chemistry, development of robust and reusable catalysts. |

| Predictive Toxicology | Early and accurate assessment of potential toxicity to de-risk development. | In silico modeling, high-throughput in vitro toxicity screening, detailed mechanistic studies. |

Q & A

Basic Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of 4-(butan-2-yl)benzene-1,2-diol and its derivatives?

- Methodology : Use 1D/2D-NMR to resolve stereochemistry and substituent positions (e.g., cis/trans isomerism in stilbenes) . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For degradation intermediates, LC-MS with retention time alignment and molecular ion matching is critical, as demonstrated in BPA degradation studies .

Q. What in vitro assays are suitable for evaluating the antioxidant activity of benzene-1,2-diol derivatives?

- Methodology : Employ DPPH radical scavenging assays to quantify ROS-neutralizing capacity. For cellular models, use murine peritoneal macrophages treated with LPS to induce inflammation, followed by sulforhodamine B (SRB) assay for viability and Griess reaction for nitric oxide (NO) production .

Q. What synthetic strategies are used to introduce alkyl/aromatic groups to the benzene-1,2-diol core?

- Methodology : Esterification (e.g., with butanoyl chloride) or alkylation under basic conditions. For complex derivatives, Horner–Wadsworth-Emmons or McMurry coupling reactions enable controlled formation of conjugated systems, as seen in isoprenylated stilbene synthesis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Apply hybrid functionals (e.g., B3LYP ) incorporating exact-exchange terms to improve thermochemical accuracy. Benchmark against experimental data (e.g., bond dissociation energies for phenolic -OH groups) to validate predictions .

Q. How can contradictions between observed bioactivity and genotoxicity in benzene-1,2-diol derivatives be resolved?

- Methodology : Combine in vitro mutagenicity assays (e.g., Ames test) with in vivo oral exposure studies to assess DNA reactivity. Cross-reference with thresholds of toxicological concern (TTC) for DNA-reactive mutagens (e.g., 0.0025 μg/day for genotoxic impurities) .

Q. What enzymatic pathways metabolize this compound, and how can intermediates be identified?

- Methodology : Screen with FAD-dependent oxidoreductases (e.g., CtFDO) via crystallographic fragment screening . Use LC-MS/MS to detect hydroxylated or conjugated metabolites, referencing retention times and fragmentation patterns from BPA degradation studies .

Q. How to design experiments distinguishing pro-inflammatory vs. anti-inflammatory effects of this compound derivatives?

- Methodology : Treat LPS-stimulated macrophages with derivatives and measure pro-inflammatory markers (e.g., COX-2, iNOS) via western blotting. Parallel assays for anti-inflammatory cytokines (e.g., IL-10) and ROS scavenging can clarify dual activity .

Q. What strategies optimize the stability of this compound in environmental or biological matrices?

- Methodology : Conduct photodegradation studies under UV/H₂O₂ or UV/TiO₂ systems to identify labile functional groups. Stabilize via microencapsulation or structural modification (e.g., acetylating phenolic -OH groups) based on intermediate profiles .

Key Methodological Considerations

- Contradictory Data Resolution : When bioactivity and toxicity data conflict, prioritize dose-response studies and route-specific exposure models (e.g., oral vs. dermal) to contextualize risks .

- Advanced Characterization : Pair theoretical calculations (DFT) with experimental validation (NMR/MS) to resolve structural ambiguities in synthetic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.